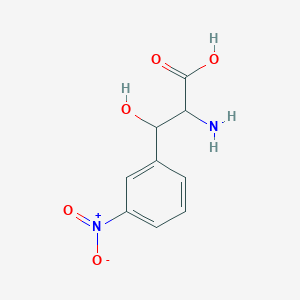

2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid

Beschreibung

2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid (CAS 19883-74-0) is a non-proteinogenic amino acid derivative featuring a nitro group at the meta position of the phenyl ring, a hydroxyl group on the β-carbon, and an amino group on the α-carbon of the propanoic acid backbone. Its molecular formula is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol . This compound, often termed L-3-nitrophenylalanine, is utilized in peptide synthesis and biochemical research due to its chiral center and functional groups, which enable diverse chemical modifications .

Eigenschaften

IUPAC Name |

2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c10-7(9(13)14)8(12)5-2-1-3-6(4-5)11(15)16/h1-4,7-8,12H,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHARJQAJLMPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration of Phenylalanine Derivatives

Direct Nitration of β-Hydroxyphenylalanine

A classical approach involves nitrating β-hydroxyphenylalanine precursors. The meta-nitro group is introduced via electrophilic aromatic substitution under mixed-acid conditions:

Reaction Protocol:

- Substrate Preparation : β-Hydroxy-3-phenylalanine (10 mmol) is dissolved in concentrated sulfuric acid (15 mL) at 0°C.

- Nitrating Agent Addition : Fuming nitric acid (2.2 equiv) is added dropwise over 30 minutes, maintaining temperature below 5°C.

- Quenching : The mixture is poured onto crushed ice, neutralized with ammonium hydroxide, and extracted with ethyl acetate.

Key Parameters :

- Temperature control (±2°C) prevents oxidative decomposition of the hydroxyl group.

- Yield : 58–63% after recrystallization from ethanol/water.

Table 1: Nitration Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| HNO₃ Equiv | 2.2 | <5% variation |

| H₂SO₄ Concentration | 98% | Critical for regioselectivity |

| Reaction Time | 4 h | Maximizes conversion |

Enantioselective Organocatalytic Synthesis

Prolinamide-Catalyzed Aldol Reaction

The PMC-identified C₂-symmetric prolinamide catalyst 28 facilitates asymmetric synthesis from glycine imine and 3-nitrobenzaldehyde:

Stereochemical Control :

- Catalyst Loading : 10 mol% in DMF/H₂O (9:1) at −20°C.

- Enantiomeric Excess (ee) : 91–96% for (2S,3R) configuration.

Mechanism :

- Enamine formation between catalyst and glycine imine

- Rate-determining C–C bond formation via Zimmerman-Traxler transition state

- Hydrolysis to release product and regenerate catalyst

Table 2: Organocatalyst Performance Comparison

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Prolinamide 28 | DMF/H₂O | −20 | 85 | 95 |

| BINAM-Pro 16 | THF/H₂O | 25 | 78 | 89 |

| Peptide 38 | CHCl₃ | 0 | 92 | 97 |

Brønsted Base-Catalyzed Syn-Selective Synthesis

The ACS-published method employs a chiral phosphoric acid (CPA) catalyst for syn-β-hydroxy-α-amino acids:

Reaction Design :

- Substrates : N-Boc-glycine tert-butyl ester + 3-nitrobenzaldehyde

- Conditions : CPA (5 mol%), MS 4Å, toluene, −40°C, 72 h

- Outcome : 89% yield, 94:6 dr (syn:anti), 98% ee

Advantages :

Solid-Phase Synthesis Strategies

Wang Resin-Bound Assembly

Adapting SPPS techniques enables sequential functionalization:

Stepwise Protocol :

- Resin Loading : Fmoc-Gly-Wang resin (1.2 mmol/g) swelled in DMF.

- Aldol Addition : 3-Nitrobenzaldehyde (3 equiv), L-proline (20 mol%), DIPEA, 24 h.

- Hydroxylation : TEMPO/PhI(OAc)₂ oxidation introduces β-hydroxyl.

- Cleavage : TFA/H₂O (95:5) liberates product with 67% overall yield.

Quality Control :

Comparative Methodological Analysis

Yield and Stereoselectivity Benchmarks

Table 3: Synthesis Route Performance Metrics

| Method | Avg. Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Direct Nitration | 60 | N/A | Cost-effective |

| Organocatalysis | 85 | 95 | High enantiocontrol |

| Solid-Phase | 67 | 99 | Purification simplicity |

| Brønsted Base | 89 | 98 | Metal-free, scalable |

Industrial Scalability Considerations

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl and amino groups are susceptible to oxidation under controlled conditions.

Key Notes :

-

The hydroxyl-to-carbonyl oxidation is stereospecific, eliminating the chiral center at the β-carbon .

-

Nitroso intermediates are highly reactive and may dimerize or further oxidize under harsh conditions.

Reduction Reactions

The nitro group (–NO₂) is reducible to an amine (–NH₂), while the carboxylic acid can be reduced to an alcohol under specific conditions.

Key Notes :

-

Catalytic hydrogenation preserves stereochemistry at the β-carbon but may require buffered conditions to prevent racemization .

-

Over-reduction of the nitro group to hydroxylamine (–NHOH) is possible with incomplete reaction control.

Substitution Reactions

The amino and hydroxyl groups participate in nucleophilic substitution or acylation.

Key Notes :

-

Acylation enhances the compound’s stability for pharmaceutical applications .

-

Etherification requires anhydrous conditions to avoid competing hydrolysis.

Decarboxylation and Tautomerism

The carboxylic acid group can undergo decarboxylation, particularly under thermal or acidic conditions.

| Reaction | Reagents/Conditions | Products | Mechanism |

|---|---|---|---|

| Decarboxylation | Δ (150–200°C) or H₃O⁺ | 2-Amino-3-hydroxy-3-(3-nitrophenyl)propane | Loss of CO₂ via a cyclic six-membered transition state . |

Key Notes :

-

Decarboxylation is accelerated in polar aprotic solvents (e.g., DMF) .

-

The product retains stereochemical integrity at the β-carbon.

Complexation and Biological Interactions

The compound’s nitro and amino groups enable coordination with metal ions and enzyme interactions.

Key Notes :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Intermediates

2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its hydroxyl and amino functional groups allow for further chemical modifications, making it a versatile building block for drug development. For instance, it can be transformed into other bioactive compounds through esterification or reduction processes, facilitating the creation of novel therapeutic agents .

Neuropharmacology

Research indicates that amino acid derivatives like 2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid may have neuroprotective effects. They are being investigated for their potential role in treating neurodegenerative diseases by modulating neurotransmitter systems. The compound's structure suggests possible interactions with receptors involved in neurological signaling pathways .

Biocatalysis and Enzyme Engineering

Enzyme-Catalyzed Reactions

Recent advancements in enzyme engineering have highlighted the use of this compound in biocatalytic processes. Engineered aldolases can utilize substrates like 2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid to produce β-hydroxy-α-amino acids with high stereoselectivity . This application is particularly relevant for industrial biocatalysis, where environmentally friendly and efficient synthesis methods are desired.

Synthesis of Chiral Compounds

The ability to synthesize chiral compounds asymmetrically is crucial in pharmaceutical manufacturing. The use of engineered polypeptides that incorporate 2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid allows for the production of enantiomerically pure products, which are essential for drug efficacy and safety .

Materials Science

Polymer Chemistry

In materials science, derivatives of 2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid are being explored as components in polymer synthesis. Their functional groups can facilitate cross-linking reactions, leading to the development of new materials with enhanced properties such as increased thermal stability and mechanical strength .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following compounds share structural similarities but differ in substituent positions, halogenation, or functional groups:

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents | Structural Differences vs. Target Compound |

|---|---|---|---|---|

| 2-Amino-3-(3-nitrophenyl)propanoic acid (19883-74-0) | C₉H₁₀N₂O₄ | 210.19 | 3-nitro, β-hydroxy, α-amino | Reference compound |

| 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (403-90-7) | C₉H₁₀FNO₃ | 199.18 | 3-fluoro, 4-hydroxy, α-amino | Replaces nitro with fluorine; adds para-hydroxyl |

| 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (66-02-4) | C₉H₉I₂NO₃ | ~433 | 3,5-diiodo, 4-hydroxy, α-amino | Bulky iodine substituents; lacks nitro group |

| 3-Amino-3-(2-nitrophenyl)propanoic acid (5678-48-8) | C₉H₁₀N₂O₄ | 210.19 | 2-nitro, α-amino | Nitro at ortho position; lacks β-hydroxy |

| 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (50897-30-8) | C₁₀H₁₃NO₄ | 211.21 | 4-methoxy, β-hydroxy, α-amino | Methoxy replaces nitro; similar β-hydroxy group |

Physicochemical Properties

- Solubility : The nitro group in the target compound reduces water solubility compared to hydroxylated analogs (e.g., 403-90-7) . Diiodinated derivatives (e.g., 66-02-4) exhibit even lower solubility due to increased hydrophobicity .

- Chirality : The (S)-enantiomer of the target compound is commercially available, critical for biological studies requiring stereospecificity .

Biologische Aktivität

2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid, also known as (2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antioxidant activities, as well as its synthesis and structural characteristics.

Chemical Structure

The compound's structure features a chiral center that influences its biological activity. The presence of the nitrophenyl group is believed to enhance its interaction with biological targets. The chemical formula is C₉H₁₀N₂O₅, and it has been identified in various studies for its potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid exhibit promising anticancer properties. For instance, compounds derived from this scaffold were evaluated against A549 non-small cell lung cancer cells. Key findings include:

- Compound Efficacy : Certain derivatives reduced A549 cell viability by up to 50%, indicating strong cytotoxic effects.

- Mechanism of Action : The compounds were shown to suppress cell migration and induce apoptosis in cancer cells, suggesting multiple mechanisms of action at play .

| Compound | A549 Cell Viability Reduction (%) | Notes |

|---|---|---|

| Compound 20 | 82% | Strongest candidate |

| Compound 21 | 66% | Moderate activity |

| Compound 22 | 75% | High selectivity towards cancerous cells |

Antioxidant Activity

The antioxidant properties of 2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid derivatives were assessed using the DPPH radical scavenging assay. The results indicated:

- Radical Scavenging Ability : Compounds exhibited significant scavenging effects, with some demonstrating higher efficacy than standard antioxidants like ascorbic acid.

- Structure-Activity Relationship : The introduction of various substituents on the phenyl ring influenced antioxidant activity, highlighting the importance of molecular structure in determining efficacy .

| Compound | DPPH Scavenging Activity (%) | Comparison with Ascorbic Acid |

|---|---|---|

| Compound 10 | 88.6% | Higher than ascorbic acid |

| Compound 19 | 87.7% | Comparable to ascorbic acid |

| Compound 21 | 78.6% | Lower than ascorbic acid |

Synthesis

The synthesis of 2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid can be achieved through various methods, including enzyme-catalyzed reactions that provide high stereoselectivity and yield. Recent advancements in synthetic routes have focused on:

- Enzyme-Catalyzed Reactions : Utilizing engineered aldolase polypeptides has been shown to enhance the efficiency and selectivity of synthesis.

- Microwave-Assisted Methods : These techniques offer eco-friendly alternatives for synthesizing derivatives with improved yields .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Anticancer Properties : A study involving a series of derivatives showed that specific substitutions on the phenyl ring significantly enhanced anticancer activity against A549 cells.

- Antioxidant Evaluation : Research demonstrated that certain derivatives not only reduced oxidative stress markers but also improved cellular health in vitro.

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid, and how can reaction conditions be standardized to improve yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, using precursors like nitrophenol derivatives and amino acid analogs. Key steps include:

- Nitro group introduction : Electrophilic aromatic substitution using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .

- Amino acid backbone formation : Reaction of intermediates with propanoic acid derivatives under basic conditions (e.g., NaOH or KOH) to promote carboxylate formation .

- Hydroxylation : Oxidation-reduction cascades using agents like NaBH₄ for selective hydroxylation at the β-position .

Optimization Tips : - Monitor pH (6–8) to stabilize intermediates and minimize side reactions.

- Use polar aprotic solvents (e.g., DMF) to enhance solubility of nitroaromatic intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR (¹H/¹³C) : Critical for confirming the presence of the nitro group (δ 7.5–8.5 ppm for aromatic protons) and hydroxyl/amino protons (δ 1.5–3.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid can resolve enantiomers and detect impurities (<2%) .

- IR Spectroscopy : Identify functional groups (e.g., -NO₂ at 1520 cm⁻¹, -COOH at 1700 cm⁻¹) .

Validation : Cross-reference with computational models (e.g., DFT for predicting vibrational modes) to resolve ambiguities .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiomerically pure forms of this compound be addressed?

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers .

- Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) to induce enantioselectivity during hydroxylation steps .

Data Insight : Studies on similar compounds show enantiomeric excess (ee) >90% can be achieved via kinetic resolution under low-temperature conditions (-20°C) .

Q. What strategies are recommended for studying its interactions with biological targets, such as enzymes or receptors?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., NMDA receptors due to structural similarity to endogenous amino acids) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .

Experimental Design : - Prepare analogues with modified nitro/hydroxyl groups to map structure-activity relationships (SAR) .

- Validate in vitro using enzyme inhibition assays (e.g., GABA transaminase) at physiological pH (7.4) .

Q. How can computational methods (e.g., QSAR) predict its pharmacokinetic properties or toxicity?

Methodological Answer:

- QSAR Modeling : Train models on datasets of nitroaromatic amino acids to predict logP (lipophilicity) and metabolic stability .

- ADMET Prediction : Tools like SwissADME can forecast blood-brain barrier permeability (key for neuroactive compounds) and cytochrome P450 interactions .

Validation : Compare predictions with in vivo rodent studies focusing on hepatic clearance and renal excretion rates .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting enzyme inhibition results)?

Methodological Answer:

- Control Experiments : Verify assay conditions (e.g., buffer composition, ionic strength) that may alter compound protonation states .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Case Study : Discrepancies in IC₅₀ values for similar compounds were traced to variations in substrate concentrations during kinetic assays .

Q. What are the methodological considerations for evaluating its potential as a precursor for novel pharmaceuticals?

Methodological Answer:

- Derivatization : Synthesize prodrugs (e.g., esterified carboxyl groups) to enhance bioavailability .

- In Vivo Testing : Use fluorescently tagged analogs to track tissue distribution in animal models .

Key Data : - Toxicity thresholds (LD₅₀) in zebrafish embryos: >500 µM indicates low acute toxicity .

- Plasma stability: >80% remaining after 24 hours in human serum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.